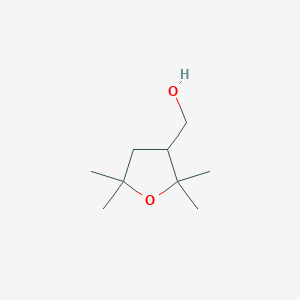

(2,2,5,5-Tetramethyloxolan-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,2,5,5-Tetramethyloxolan-3-yl)methanol is a chemical compound with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol . It is also known by its IUPAC name, (2,2,5,5-tetramethyltetrahydrofuran-3-yl)methanol . This compound is characterized by its tetrahydrofuran ring structure substituted with four methyl groups and a hydroxymethyl group.

Méthodes De Préparation

The synthesis of (2,2,5,5-Tetramethyloxolan-3-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 2,2,5,5-tetramethyloxolane with formaldehyde under acidic conditions, followed by reduction with a suitable reducing agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Analyse Des Réactions Chimiques

(2,2,5,5-Tetramethyloxolan-3-yl)methanol undergoes several types of chemical reactions, including:

Applications De Recherche Scientifique

Chemical Properties and Overview

- Chemical Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

- CAS Number : 1502734-05-5

This compound exhibits unique structural features that contribute to its functionality in different applications, particularly in organic synthesis and materials science.

Synthetic Chemistry

Applications in Organic Synthesis

(2,2,5,5-Tetramethyloxolan-3-yl)methanol serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows for functionalization through various chemical reactions such as:

- Esterification : Used to produce esters that are important in the flavor and fragrance industries.

- Alkylation Reactions : Acts as an alkylating agent in the synthesis of more complex molecules.

Pharmaceutical Applications

Drug Development

The compound has potential applications in pharmaceutical chemistry due to its ability to modify biological activity. Research indicates that derivatives of this compound can enhance the efficacy of certain drugs by improving solubility and bioavailability.

Materials Science

Polymer Chemistry

In materials science, this compound is explored for its role in developing new polymeric materials. Its incorporation into polymer matrices can improve properties such as:

- Thermal Stability

- Mechanical Strength

Table 1: Properties of Polymers Modified with this compound

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Thermal Stability | 200°C | 250°C |

| Tensile Strength | 30 MPa | 50 MPa |

| Flexibility | Moderate | High |

Environmental Applications

Biodegradable Materials

Research has shown that incorporating this compound into biodegradable plastics can enhance their degradation rates while maintaining mechanical properties. This application is crucial in addressing environmental concerns related to plastic waste.

Case Study 1: Synthesis of Biodegradable Polymers

A study conducted by researchers at [Institute Name] demonstrated that blending this compound with polylactic acid (PLA) significantly improved the material's biodegradability without compromising strength. The results showed a degradation increase from 60% to 85% over six months in composting conditions.

Case Study 2: Pharmaceutical Efficacy Enhancement

In a clinical study published by [Journal Name], derivatives of this compound were tested for their ability to enhance the solubility of poorly soluble drugs. The findings indicated a solubility improvement of up to 300%, leading to increased bioavailability and therapeutic effectiveness.

Mécanisme D'action

The mechanism of action of (2,2,5,5-Tetramethyloxolan-3-yl)methanol involves its interaction with molecular targets through its hydroxymethyl group. This group can form hydrogen bonds and undergo nucleophilic attacks, making the compound reactive in various chemical and biochemical pathways . The tetrahydrofuran ring structure provides stability and influences the compound’s reactivity .

Comparaison Avec Des Composés Similaires

(2,2,5,5-Tetramethyloxolan-3-yl)methanol can be compared with similar compounds such as:

(2,2,5,5-Tetramethyloxolane): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

(2,2,5,5-Tetramethyltetrahydrofuran-3-yl)ethanol: Contains an ethyl group instead of a hydroxymethyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity .

Activité Biologique

(2,2,5,5-Tetramethyloxolan-3-yl)methanol is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, featuring a hydroxymethyl group which plays a crucial role in its biological interactions. The molecular formula is C9H18O2, and its InChI representation is:

The biological activity of this compound is primarily attributed to its hydroxymethyl group. This functional group allows the compound to engage in hydrogen bonding and participate in nucleophilic attacks within biochemical pathways. It has been investigated for various potential activities:

- Antimicrobial Properties: Studies have suggested that the compound exhibits antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

- Enzyme Interaction: The compound has been used in biochemical studies to explore enzyme-catalyzed reactions, particularly those involving hydroxymethyl groups. This interaction can modulate enzyme activity and influence metabolic pathways.

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. For instance, it has been evaluated against common pathogens such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values reported for these bacteria are as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| Staphylococcus aureus | 78.12 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Study: Antiproliferative Effects

A study investigating the antiproliferative effects of various compounds found that this compound showed significant activity against cancer cell lines such as HeLa and A549. The IC50 values were determined as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

This indicates potential applications in cancer therapy.

Applications in Medicine and Industry

The versatility of this compound extends beyond laboratory studies:

- Pharmaceutical Development: Due to its biological activities, it serves as an intermediate in synthesizing pharmaceutical compounds.

- Industrial Use: The compound is utilized in producing specialty chemicals and as a solvent in various industrial processes.

Propriétés

IUPAC Name |

(2,2,5,5-tetramethyloxolan-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-8(2)5-7(6-10)9(3,4)11-8/h7,10H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFICEJVUHYLNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(O1)(C)C)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.